molecular formula C20H14F2N2O3 B11377718 N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11377718
M. Wt: 368.3 g/mol
InChI Key: SKNLXCPIFBGRRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran core, which is known for its biological activity, and is further modified with difluorophenyl and oxazole groups, enhancing its chemical reactivity and potential utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions. The difluorophenyl group is introduced via a halogenation reaction, often using reagents like difluorobenzene and a suitable catalyst. The oxazole ring is then formed through a cyclization reaction involving an appropriate nitrile and an aldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of specific biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

    N-(3,4-difluorophenyl)-3,5-dimethylbenzamide: Similar structure but lacks the oxazole ring, which may result in different biological activity.

    3,4-difluorophenylboronic acid: Contains the difluorophenyl group but has different functional groups, leading to different chemical reactivity and applications.

    N-(2,3-difluorophenyl)-2-fluorobenzamide: Another fluorinated benzamide with different substitution patterns, affecting its chemical and biological properties.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity that may not be present in other similar compounds.

Properties

Molecular Formula

C20H14F2N2O3

Molecular Weight

368.3 g/mol

IUPAC Name

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H14F2N2O3/c1-10-3-6-17-13(7-10)11(2)19(26-17)20(25)23-18-9-16(24-27-18)12-4-5-14(21)15(22)8-12/h3-9H,1-2H3,(H,23,25)

InChI Key

SKNLXCPIFBGRRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC(=NO3)C4=CC(=C(C=C4)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.